molecular formula C11H16FN3S B5816064 1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea

1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea

Cat. No.: B5816064
M. Wt: 241.33 g/mol
InChI Key: RVGUVZIMNZBGHP-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a molecular formula of C11H16FN3S and a molecular weight of 241.328 Da .

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea typically involves the reaction of 4-fluoroaniline with dimethylaminoethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGUVZIMNZBGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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